molecular formula C4H8NO5P-2 B136625 N-Hydroxy-4-phosphonobutanamide CAS No. 146086-80-8

N-Hydroxy-4-phosphonobutanamide

Cat. No. B136625
M. Wt: 183.1 g/mol
InChI Key: AKXSFRVADDCWTF-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phosphonobutanamide (HPB) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphonate derivative that has been synthesized through a few different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

N-Hydroxy-4-phosphonobutanamide works by inhibiting the activity of enzymes that are involved in various biological processes, including DNA synthesis, protein synthesis, and cell proliferation. It does this by forming a complex with metal ions, which then binds to the active site of the enzyme, inhibiting its activity. This mechanism of action has been studied extensively, and it is believed that N-Hydroxy-4-phosphonobutanamide has the potential to be used as a therapeutic agent for various diseases.

Biochemical And Physiological Effects

N-Hydroxy-4-phosphonobutanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins. In addition, it has been shown to increase the activity of certain enzymes that are involved in the metabolism of drugs and toxins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Hydroxy-4-phosphonobutanamide in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and for developing new therapeutic agents. However, one of the limitations of using N-Hydroxy-4-phosphonobutanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. This makes it important to use caution when working with N-Hydroxy-4-phosphonobutanamide and to follow proper safety protocols.

Future Directions

There are many future directions for research on N-Hydroxy-4-phosphonobutanamide, including further studies on its mechanism of action, its potential applications in medicine and agriculture, and its toxicity. In addition, there is a need for more studies on the optimal dosage and duration of exposure to N-Hydroxy-4-phosphonobutanamide, as well as its potential side effects. Overall, N-Hydroxy-4-phosphonobutanamide is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-Hydroxy-4-phosphonobutanamide can be synthesized through a few different methods, including the reaction of N-hydroxysuccinimide with 4-phosphonobutyric acid and the reaction of N-hydroxyphthalimide with 4-phosphonobutyric acid. The latter method is more commonly used due to its higher yield and simplicity. The synthesis of N-Hydroxy-4-phosphonobutanamide involves a series of reactions, including esterification, hydrolysis, and acylation. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

N-Hydroxy-4-phosphonobutanamide has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to increase crop yield. In industry, it has been used as a chelating agent and corrosion inhibitor.

properties

CAS RN

146086-80-8

Product Name

N-Hydroxy-4-phosphonobutanamide

Molecular Formula

C4H8NO5P-2

Molecular Weight

183.1 g/mol

IUPAC Name

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid

InChI

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10)

InChI Key

AKXSFRVADDCWTF-UHFFFAOYSA-N

SMILES

C(CC(=O)NO)CP(=O)(O)O

Canonical SMILES

C(CC(=O)NO)CP(=O)([O-])[O-]

Other CAS RN

146086-80-8

synonyms

4PBH
N-hydroxy-4-phosphonobutanamide

Origin of Product

United States

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